Dihydroergonine is a compound related to the class of ergoline alkaloids, which are derived from the ergot fungus. It is structurally similar to other compounds in this class, such as dihydrolysergic acid and dihydrolysergol. Dihydroergonine has garnered interest due to its potential pharmacological properties, particularly in the context of neurological applications and pain management.
Dihydroergonine is primarily synthesized in laboratories, with natural sources being limited. The compound can be derived from ergot alkaloids, which are produced by the Claviceps purpurea fungus. This fungus infects cereal grains and has been historically significant due to its psychoactive properties.
Dihydroergonine belongs to the category of ergoline derivatives. Ergoline alkaloids are known for their complex structures and diverse biological activities. Dihydroergonine specifically is classified under the broader category of psychoactive compounds, with potential applications in therapeutic settings.
The synthesis of dihydroergonine can be achieved through various chemical reactions, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
Dihydroergonine features a complex bicyclic structure characteristic of ergoline derivatives. Its molecular formula is , indicating it contains 19 carbon atoms, 24 hydrogen atoms, and 2 nitrogen atoms.
Dihydroergonine can participate in various chemical reactions typical for alkaloids:
These reactions often require specific reagents and conditions to ensure selectivity and yield. For instance, hydrogenation typically uses palladium on carbon as a catalyst under an inert atmosphere.
The pharmacological effects of dihydroergonine are primarily attributed to its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at certain serotonin receptor subtypes, influencing neurotransmitter release and modulating pain pathways.
Research indicates that dihydroergonine may enhance M2 macrophage polarization while inhibiting M1 polarization in neuropathic pain models . This shift could play a crucial role in its therapeutic effects by reducing inflammation and promoting healing.
Dihydroergonine has potential applications in various fields:
Dihydroergotamine (DHE) is a semisynthetic ergoline alkaloid derived from the hydrogenation of ergotamine, featuring the molecular formula C₃₃H₃₇N₅O₅ and a molecular weight of 583.68 g/mol [4] [9]. Its core structure consists of a tetracyclic ergoline ring system (6-methyl-6,11-diazatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),9,12,14-tetraene) fused to a modified tripeptide chain that includes a benzyl moiety [7] [9]. The critical structural modification distinguishing DHE from ergotamine is the saturation of the 9-10 double bond in ring D, resulting in a single bond (C9-C10) that reduces conformational flexibility and alters receptor binding profiles [3] [5]. This hydrogenation diminishes arterial vasoconstrictive potency while enhancing alpha-adrenergic antagonism compared to ergotamine [6] [10].
DHE possesses six chiral centers (C5, C8, C10, C2', C5', C12') that confer complex stereochemical properties essential for pharmacological activity [9]. The naturally occurring configuration features R stereochemistry at C5 and S at C10, with the peptide moiety adopting a constrained conformation that facilitates high-affinity interactions with aminergic receptors [3]. X-ray crystallography and molecular dynamics simulations reveal that DHE maintains a rigid tertiary structure with intramolecular hydrogen bonding between the amide carbonyl (C=O) and the indole nitrogen (N1) of the ergoline ring, stabilizing the bioactive conformation [3] [9]. This stereochemical arrangement enables differential receptor engagement compared to its parent compound ergotamine.
Table 1: Structural Comparison of Ergot Alkaloids
Compound | Core Structure | Key Modification | Double Bond Position | Bioactive Conformation |
---|---|---|---|---|
Ergotamine | Tetracyclic ergoline | Unsaturated D-ring | Δ⁹,¹⁰ | Flexible D-ring |
Dihydroergotamine | Tetracyclic ergoline | Hydrogenated D-ring | Single bond C9-C10 | Rigid D-ring |
Lysergic Acid | Tetracyclic ergoline | Carboxylic acid at C8 | Δ⁹,¹⁰ | Planar D-ring |
DHE originates from clavine-type precursors biosynthesized by the ergot fungus Claviceps purpurea, which infects rye and other cereal grains [6] [8]. The biosynthetic pathway initiates with the condensation of tryptophan and dimethylallyl pyrophosphate catalyzed by dimethylallyltryptophan synthase (DMATS), yielding 4-dimethylallyl-L-tryptophan [6]. Subsequent steps involve N-methylation, oxidation, and ring closure reactions to form the tetracyclic ergoline ring of chanoclavine-I aldehyde, which undergoes oxidation and cyclization to produce lysergic acid – the universal precursor for ergopeptine alkaloids [6] [10].
Ergotamine biosynthesis proceeds through the activation of lysergic acid to lysergyl-CoA, followed by a nonribosomal peptide synthetase (NRPS)-catalyzed condensation with a tripeptide moiety (L-alanine-L-phenylalanine-L-proline) [6]. The resulting linear precursor undergoes oxidative cyclization between the indole nitrogen and the carbonyl of the proline residue, forming the characteristic bicyclic peptide structure unique to ergopeptines [6] [10]. DHE is then produced via stereoselective hydrogenation of ergotamine's Δ⁹,¹⁰ bond using catalytic hydrogenation under controlled conditions, which reduces the double bond while preserving other stereocenters [5] [7].
Key derivatives of pharmaceutical significance include:
Table 2: Biotransformation Pathway of Ergot Alkaloids
Biosynthetic Stage | Key Intermediate | Catalyzing Enzyme | Structural Modification |
---|---|---|---|
Early Stage | 4-Dimethylallyl-L-tryptophan | Dimethylallyltryptophan synthase (DMATS) | Prenylation at C4 |
Mid Stage | Chanoclavine-I aldehyde | FAD-dependent oxidases | Aldehyde formation |
Late Stage | Lysergic acid | Lysergyl peptide synthetase | Activation to adenylate |
Ergopeptine Formation | Lysergyl-tripeptide | Nonribosomal peptide synthetase | Peptide chain extension |
Cyclization | Ergotamine | Oxidoreductases | D-ring formation |
Derivatization | Dihydroergotamine | Catalytic hydrogenation | Reduction of Δ⁹,¹⁰ bond |
DHE exhibits multireceptorial binding across serotoninergic, dopaminergic, and adrenergic receptor families, with its therapeutic effects primarily mediated through high-affinity interactions with serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors [2] [4]. Quantitative radioligand binding assays demonstrate that DHE binds to human 5-HT1B receptors with Ki values ranging from 0.006-18 nM, approximately 10-fold lower affinity than ergotamine [3] [9]. Molecular dynamics simulations reveal that this reduced potency stems from differential stabilization of transmembrane helices 6 and 7 in the 5-HT1B receptor, where ergotamine forms stronger contacts with residues Trp3276.48 and Phe3316.52 (Ballesteros-Weinstein numbering) [3]. For 5-HT1D receptors, DHE exhibits Ki values of 0.13-0.5 nM, while 5-HT1F binding occurs at approximately 180 nM [4] [9].
DHE's interaction with dopamine D2 receptors occurs with moderate affinity (Ki = 1.2-5.0 nM), functioning as a partial agonist that contributes to both therapeutic effects (antiemetic properties) and side effects [4] [9]. This dopaminergic activity is substantially lower than that of bromocriptine or pergolide, but sufficient to inhibit prolactin secretion at therapeutic concentrations [5] [9].
Adrenergic receptor binding reveals potent α2-adrenergic affinity (Ki = 1.4-3.3 nM) with antagonist activity, while α1-adrenergic binding occurs at 6.6-8.3 nM [4] [9]. This profile contrasts with ergotamine's stronger vasoconstrictive effects, as DHE's hydrogenated structure enhances α-adrenergic antagonism relative to direct vasoconstriction [6] [10]. β-adrenergic receptors show minimal interaction with Ki values exceeding 2,700 nM [4].
Table 3: Receptor Binding Profile of Dihydroergotamine
Receptor Type | Subtype | Ki (nM) | Efficacy | Pharmacological Effect |
---|---|---|---|---|
Serotonin | 5-HT1B | 0.006-18 | Agonist | Cerebral vasoconstriction |
Serotonin | 5-HT1D | 0.13-0.5 | Agonist | Inhibition of neuropeptide release |
Serotonin | 5-HT1F | 180 | Agonist | Trigeminal inhibition |
Dopamine | D2 | 1.2-5.0 | Partial agonist | Antiemetic effect |
Adrenergic | α1A | 6.6 | Antagonist | Vasodilation |
Adrenergic | α2A | 1.9 | Antagonist | Modulates sympathetic tone |
Adrenergic | β1 | 3,100 | None | Negligible |
DHE exerts its antimigraine effects through dual mechanisms involving both vascular modulation and neural signaling pathways [2] [10]. The vascular hypothesis proposes that DHE's 5-HT1B agonism causes constriction of dilated meningeal arteries through Gq/11-mediated signaling pathways, reversing the vasodilation associated with migraine pain [2] [6]. This vasoconstriction primarily affects extracranial arteries and dural vessels without significantly impacting cerebral blood flow, as demonstrated by transcranial Doppler studies showing minimal middle cerebral artery velocity changes [6] [10]. DHE exhibits preferential activity on venous capacitance vessels over arterial beds, distinguishing it from triptans that demonstrate more balanced vasoactivity [10].
Neuromodulatory mechanisms represent the predominant pathway for DHE's efficacy, particularly through three key processes:
Inhibition of trigeminovascular activation: DHE's 5-HT1D agonism suppresses calcitonin gene-related peptide (CGRP) release from trigeminal nerve terminals in the dura mater, reducing neurogenic inflammation and plasma protein extravasation [2] [10]. In vivo microdialysis studies demonstrate 70-80% reduction in CGRP release following DHE administration during trigeminal ganglion stimulation [10].
Central modulation of pain pathways: DHE penetrates the blood-brain barrier sufficiently to activate 5-HT1F receptors in the trigeminal nucleus caudalis (TNC), inhibiting glutamate release and reducing central sensitization [2] [6]. This effect manifests clinically as reduced cutaneous allodynia in migraine patients [2].
Normalization of brainstem activity: Functional MRI studies reveal that DHE modulates aberrant neuronal activity in the dorsal raphe nucleus and locus coeruleus, structures implicated in migraine pathogenesis [6]. This neuromodulatory effect persists beyond DHE's plasma half-life (9-13 hours), potentially explaining its prolonged therapeutic action [4] [6].
The differential receptor kinetics of DHE contribute to its clinical profile: slow dissociation from 5-HT1B/1D receptors (t½ > 8 hours) underlies its sustained effect and low headache recurrence rate (9-37%) compared to triptans (27-40%) [2] [6]. Additionally, DHE's activity at multiple receptor systems enables efficacy in triptan-resistant migraine through complementary pathways not fully engaged by selective 5-HT1B/1D agonists [2] [10].
Table 4: Comparative Mechanisms in Migraine Pathophysiology
Pathophysiological Process | DHE's Mechanism | Receptors Involved | Biological Outcome |
---|---|---|---|
Peripheral Sensitization | Inhibition of CGRP release | 5-HT1D | Reduced neurogenic inflammation |
Cortical Spreading Depression | Modulation of glutamate release | 5-HT1F | Decreased cortical hyperexcitability |
Central Sensitization | Activation of descending inhibitory pathways | 5-HT1B/1D, α2 | Reduced allodynia |
Vasodilation | Constriction of meningeal vessels | 5-HT1B | Normalized vascular tone |
Nociceptive Transmission | Inhibition of TNC activation | 5-HT1F, D2 | Decreased pain signaling |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7